Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant implications in synthetic chemistry and potential pharmaceutical applications. This compound features multiple stereocenters and functional groups that contribute to its reactivity and biological activity.
The compound is cataloged under multiple identifiers including CAS number 73464-50-3 and is associated with various suppliers specializing in chemical compounds for research and development.
This compound can be classified as a tetrasubstituted tetrahydropyran derivative due to its structural framework. It contains multiple functional groups including azide, acetoxy, and benzyloxy moieties which play crucial roles in its chemical behavior.
The synthesis of methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate typically involves several steps:
Technical details regarding specific reagents and conditions are crucial for optimizing yields and purity.
The molecular structure of this compound can be represented by its IUPAC name and SMILES notation:
IUPAC Name: Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate.
SMILES Notation: COC(=O)[C@H]1OC@@HC@HC@@H[C@@H]1OC(C)=O.
The molecular formula is , with a molecular weight of approximately 686.66 g/mol. The compound exhibits chirality at several centers contributing to its stereochemical complexity.
The compound is likely to participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions such as temperature and solvent choice are essential for successful transformations.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. The azide group can facilitate bioorthogonal reactions that are useful in labeling or drug delivery applications.
Data on specific interactions or pathways would require experimental validation through biochemical assays or cellular studies.
The compound is expected to have the following physical properties:
Relevant data from experimental studies should be consulted for precise values.
This compound has potential applications in:
Research into its applications continues to evolve as new methodologies are developed in synthetic and medicinal chemistry.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3